molecular formula C24H26N2O2 B15167620 1H-Indole, 3,3'-cyclohexylidenebis[5-methoxy- CAS No. 588719-21-5

1H-Indole, 3,3'-cyclohexylidenebis[5-methoxy-

Cat. No.: B15167620
CAS No.: 588719-21-5
M. Wt: 374.5 g/mol
InChI Key: CFGALJVKPQRMAW-UHFFFAOYSA-N
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Description

1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-], often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors and enzymes, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] stands out due to its unique structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

588719-21-5

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

5-methoxy-3-[1-(5-methoxy-1H-indol-3-yl)cyclohexyl]-1H-indole

InChI

InChI=1S/C24H26N2O2/c1-27-16-6-8-22-18(12-16)20(14-25-22)24(10-4-3-5-11-24)21-15-26-23-9-7-17(28-2)13-19(21)23/h6-9,12-15,25-26H,3-5,10-11H2,1-2H3

InChI Key

CFGALJVKPQRMAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3(CCCCC3)C4=CNC5=C4C=C(C=C5)OC

Origin of Product

United States

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